N-(5-amino-2-chlorophenyl)-2-phenylacetamide
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Overview
Description
N-(5-amino-2-chlorophenyl)-2-phenylacetamide: is a chemical compound with the molecular formula C13H11ClN2O It is known for its unique structure, which includes an amino group, a chlorine atom, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-amino-2-chlorophenyl)-2-phenylacetamide typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with phenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(5-amino-2-chlorophenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
Chemistry: N-(5-amino-2-chlorophenyl)-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemical entities.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-amino-2-chlorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylacetamide moiety can interact with hydrophobic regions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- N-(5-amino-2-chlorophenyl)methanesulfonamide
- N-(5-amino-2-chlorophenyl)cyclopentanecarboxamide
- N-(5-amino-2-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide
Comparison: N-(5-amino-2-chlorophenyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-7-6-11(16)9-13(12)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJHNWYRLURGCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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